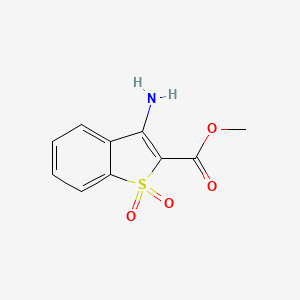

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

methyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLOSRUTHMUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide typically involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Cross-Coupling Reactions

One of the primary types of reactions involving methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is cross-coupling with aryl halides. These reactions are facilitated by copper catalysts and have been shown to yield various substituted products.

Table 1: Cross-Coupling Reaction Yields with Aryl Halides

| Aryl Halide | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| 4-bromoanisole | CuI | 38 | Lower reactivity compared to iodides |

| 4-iodoanisole | CuI | High | Greater reactivity observed |

| Non-substituted phenyl iodide | CuI | Low | Limited yield due to steric hindrance |

The reaction mechanism typically involves the formation of an aryl radical intermediate, which can lead to the desired coupling product. The presence of electron-withdrawing groups on the aryl halide tends to enhance the yield of the product .

Oxidation Reactions

Methyl 3-amino-1-benzothiophene-2-carboxylate can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This transformation is crucial for modifying the electronic properties of the compound.

Table 3: Oxidation Reaction Outcomes

| Oxidizing Agent | Product Type | Yield (%) |

|---|---|---|

| Hydrogen peroxide | Sulfoxide | High |

| m-Chloroperbenzoic acid | Sulfone | Moderate |

These oxidation reactions can significantly alter the biological activity and reactivity profile of the compound.

Table 4: Biological Activity of Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| N-substituted derivative | Antiproliferative | Inhibition of RhoA/ROCK pathway |

| Oxidized derivative | Enhanced cytotoxicity | Modulation of cellular signaling |

These findings suggest that further exploration into the synthesis and modification of methyl 3-amino-1-benzothiophene-2-carboxylate derivatives could lead to novel therapeutic agents with improved efficacy against various cancers .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide serves as an essential building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds through various chemical reactions, such as carbon–nitrogen cross-coupling. This reaction often employs (hetero)aryl iodides and copper catalysts to produce a wide range of N-substituted products efficiently .

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents | Yield Range |

|---|---|---|---|

| Oxidation | Formation of sulfoxides and sulfones | Hydrogen peroxide, m-chloroperbenzoic acid | Moderate to High |

| Reduction | Conversion to thiol derivatives | Lithium aluminum hydride, sodium borohydride | Variable |

| Substitution | Nucleophilic substitution leading to various derivatives | Alkyl halides, acyl chlorides | Moderate |

Biological Applications

Potential Kinase Inhibitor

Research indicates that this compound exhibits potential as a kinase inhibitor. This property is valuable in studying cell signaling pathways and developing targeted therapies for various diseases .

Case Study: Antitumor Activity

In medicinal chemistry, derivatives of this compound have been evaluated for their antitumor properties. Studies have shown that certain aminobenzothiophene derivatives can inhibit tubulin polymerization, making them candidates for cancer treatment .

Material Science

Organic Semiconductors

The unique chemical properties of this compound make it suitable for developing organic semiconductors. It has been employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's ability to form stable thin films is particularly advantageous in these applications .

Electrochemistry

Electrochemical Synthesis

This compound can also be utilized in electrochemically-promoted synthesis processes. For example, it has been successfully used to synthesize benzo[b]thiophene-1,1-dioxide via electrolysis under controlled conditions .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as a selective agonist of the 5-HT7 receptor, a serotonergic receptor protein . This interaction can modulate various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Analogues

The following compounds share the benzothiophene-2-carboxylate 1,1-dioxide backbone but differ in substituents:

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide (hydroxy substituent)

Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide (chloro substituent)

Comparative Analysis of Properties

Key Findings:

- Stability : Sulfone groups generally improve thermal stability, but the hydroxy derivative may exhibit lower stability due to possible tautomerization or oxidation .

- Synthetic Utility: The chloro derivative is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino derivative is suited for amide bond formation .

Biological Activity

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group and a carboxylate moiety. Its unique structure contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, a study reported minimum inhibitory concentrations (MICs) for related compounds against S. aureus ranging from 32 µg/mL to >256 µg/mL, indicating varying degrees of efficacy based on structural modifications .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| III.a | 256 | Methicillin-sensitive S. aureus |

| III.b | >256 | Methicillin-resistant S. aureus |

| III.c | >256 | Methicillin-resistant S. aureus |

| III.d | >256 | Methicillin-resistant S. aureus |

| III.e | 128 | Methicillin-resistant S. aureus |

| III.f | 32 | Methicillin-sensitive S. aureus |

2. Anticancer Activity

This compound has been explored for its potential anticancer properties. The compound's ability to inhibit specific kinases involved in cell signaling pathways suggests it could be valuable in cancer therapy . Research has shown that modifications to the benzothiophene structure can enhance its cytotoxic effects against various cancer cell lines.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which is crucial for treating conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

Mode of Action

The biological activity of this compound primarily involves its role as a kinase inhibitor. This action is facilitated through carbon-nitrogen cross-coupling reactions, which are influenced by environmental factors such as temperature and the presence of specific reagents like CuI and L-proline .

Biochemical Pathways

The compound's interaction with various biological targets suggests it may influence several metabolic pathways, particularly those related to nitrogen metabolism and aromatic compound synthesis. Its structural properties allow it to engage in nucleophilic substitution reactions, further expanding its potential applications in drug development.

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- A study evaluated the antibacterial efficacy of various benzothiophene derivatives against Mycobacterium tuberculosis, demonstrating that structural modifications could significantly improve antimicrobial potency .

- Another investigation into the anticancer effects revealed that certain derivatives exhibited enhanced cytotoxicity against human cancer cell lines compared to the parent compound .

Q & A

Q. What are effective synthetic routes for Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide?

Methodological Answer:

- Oxidative pathways : Adapt methods from thiete 1,1-dioxide synthesis (e.g., ), where thietane derivatives are oxidized using H₂O₂ and catalytic WO₃ under controlled pH (11.5) and temperature (0–10°C). For the target compound, analogous oxidation of a benzothiophene precursor could introduce the 1,1-dioxide moiety .

- Amination strategies : Introduce the 3-amino group via nucleophilic substitution or reductive amination. For example, halogenate the 3-position (e.g., using Cl₂/UV irradiation as in , Step B), followed by ammonia or azide substitution. Protect the amino group during oxidation steps to prevent side reactions .

- Esterification : Methyl ester formation can be achieved via carbodiimide-mediated coupling or direct esterification of carboxylic acid precursors under acidic conditions (e.g., methanol/H₂SO₄) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement, particularly for resolving hydrogen bonding networks and absolute configuration (e.g., confirmed S-configuration via hydroxy group positioning) .

- Spectroscopic validation :

- ¹H/¹³C NMR : Compare chemical shifts with analogous benzothiazine derivatives (e.g., 4-hydroxy-2-methyl derivatives in and ). Pay attention to deshielding effects from the 1,1-dioxide group .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectral data be resolved when introducing electron-withdrawing substituents?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and X-ray data. For example, used ¹H NMR and MS to confirm purity and regiochemistry of substituted benzothiazines. Discrepancies in predicted vs. observed melting points (e.g., ) may indicate polymorphism or impurities .

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Software like Gaussian or ORCA can model electronic effects of substituents .

Q. What strategies optimize regioselective amination at the 3-position of the benzothiophene ring?

Methodological Answer:

- Directive groups : Leverage the 1,1-dioxide moiety’s electron-withdrawing nature to direct electrophilic substitution. For example, halogenation (Cl₂/UV, as in ) at the 3-position precedes amination .

- Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu for Buchwald-Hartwig amination) to enhance regioselectivity. ’s halogen exchange (NaI/HgCl₂) suggests metal-mediated pathways for functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve reaction kinetics and selectivity .

Q. How can diastereomer formation be addressed during synthesis?

Methodological Answer:

- Chiral resolution : Use chiral HPLC or crystallization with enantiopure auxiliaries. resolved stereochemistry via X-ray crystallography, which is critical for bioactive compounds .

- Crystallographic refinement : SHELXL’s twin refinement tools () can model disorder or twinning in crystals, especially for high-symmetry space groups .

Q. What experimental precautions are necessary for handling reactive intermediates in the synthesis?

Methodological Answer:

- Stability under UV/light : Halogenation steps (e.g., , Step B) require controlled UV exposure to avoid over-halogenation. Use light-exclusion setups (amber glassware) .

- Moisture-sensitive steps : Protect intermediates like 3-chloro derivatives () under inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How can computational tools enhance structural analysis of this compound?

Methodological Answer:

- Molecular docking : Predict binding affinity for bioactive derivatives (e.g., benzothiazine-based pharmaceuticals in ) using AutoDock or Schrödinger .

- Crystallographic software : WinGX () integrates SHELX for data processing, while Mercury (CCDC) visualizes hydrogen-bonding networks critical for stability .

Q. What are the implications of hydrogen bonding on the compound’s crystallographic packing?

Methodological Answer:

- Hydroxy group interactions : In , the hydroxy group formed O–H⋯O hydrogen bonds, influencing crystal packing. Use PLATON or Mercury to analyze similar interactions in the target compound .

- Thermal parameters : High displacement parameters (e.g., in ’s C8 atom) may indicate dynamic disorder, requiring anisotropic refinement in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.